

A Head-to-Head Comparison of HMGB1 ELISA Kits for Researchers

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For researchers, scientists, and drug development professionals, the accurate quantification of High Mobility Group Box 1 (HMGB1) is crucial for advancing studies in inflammation, immunity, and cancer. As a key alarmin, HMGB1's extracellular concentration can be indicative of tissue damage and immune activation. Enzyme-Linked Immunosorbent Assays (ELISAs) are the most common method for this quantification, but with a multitude of commercial kits available, selecting the most appropriate one can be a daunting task. This guide provides an objective comparison of different HMGB1 ELISA kits, supported by their performance data, to aid in this critical decision-making process.

Performance Data of Commercially Available HMGB1 ELISA Kits

The performance of an ELISA kit is determined by several key parameters, including its sensitivity (the lowest detectable concentration), detection range (the concentration range over which the assay is accurate), and the species reactivity. The following table summarizes these quantitative data for a selection of commercially available Human and Mouse HMGB1 ELISA kits.



Manufact urer/Supp lier	Kit Name	Species Reactivity	Sensitivit y	Detection Range	Intra- Assay CV%	Inter- Assay CV%
Tecan (formerly IBL)	HMGB1 ELISA Kit	Human, Mouse, Rat	0.2 ng/mL	0.2 - 12.8 ng/mL	< 10%	< 12%
Novus Biologicals	Human HMGB1/H MG-1 ELISA Kit (Colorimetr ic)	Human	18.75 pg/mL[1]	31.25 - 2000 pg/mL[1]	< 5.09%[2]	< 4.52%[2]
Novus Biologicals	Mouse HMGB1/H MG-1 ELISA Kit (Colorimetr ic)	Mouse	9.375 pg/mL	15.625 - 1000 pg/mL	< 5.41%	< 5.05%
Invitrogen	Human HMGB-1 ELISA Kit	Human	Not specified	Not specified	Not specified	Not specified
Proteintech	Human HMGB1 ELISA Kit	Human	0.04 ng/mL	0.156 - 10 ng/mL	Not specified	Not specified
FineTest	Human HMGB1(Hi gh mobility group protein B1) ELISA Kit	Human	18.75 pg/mL	31.25 - 2000 pg/mL	Not specified	Not specified
Antibodies- online.com	Human HMGB1 ELISA Kit	Human	28.3 pg/mL[3]	62.5 - 4000 pg/mL[3]	Not specified	Not specified



Cusabio	Human High mobility group protein B1 (HMGB-1) ELISA Kit	Human	19.5 pg/mL[4]	78 - 5000 pg/mL[4]	Not specified	Not specified
Elabscienc e	Human HMGB- 1(High Mobility Group Protein B1) ELISA Kit	Human	26.9 pg/mL[5]	62.5 - 4000 pg/mL[5]	Not specified	Not specified

Note: The data presented in this table is compiled from the manufacturers' product datasheets and is subject to change. It is recommended to consult the latest product information from the supplier before making a purchase.

A critical consideration when selecting an HMGB1 ELISA kit is its cross-reactivity with HMGB2, a closely related protein with high homology.[2] Some kits, like the one from Tecan, have been specifically validated to have low cross-reactivity with HMGB2, which is a significant advantage for data accuracy.[6] The Tecan HMGB1 ELISA kit is frequently cited in literature as the "gold standard" and has been shown to have a high correlation with mass spectrometry data, a highly specific and sensitive analytical technique.

Experimental Protocol: A Generalized Sandwich ELISA Procedure

The majority of the compared HMGB1 ELISA kits employ a sandwich ELISA format. The following is a generalized protocol that outlines the key steps involved in such an assay. However, it is imperative to follow the specific instructions provided with each individual kit.[7]

Sample Preparation



- Serum: Allow blood to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.[5]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
- Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.
 Assay immediately or aliquot and store at -20°C or -80°C.[8]
- Tissue Homogenates: Homogenize tissue in an appropriate buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. The exact protocol will vary depending on the tissue type.

Assay Procedure

- Reagent Preparation: Bring all reagents and samples to room temperature before use.
 Reconstitute or dilute standards, detection antibodies, and other concentrated reagents as instructed in the kit manual.
- Standard Curve Preparation: Prepare a serial dilution of the HMGB1 standard to create a standard curve. This is essential for quantifying the amount of HMGB1 in the unknown samples.
- Incubation with Capture Antibody: Add standards, controls, and samples to the wells of the microplate, which has been pre-coated with a capture antibody specific for HMGB1. Incubate for the time and temperature specified in the protocol (e.g., 90 minutes at 37°C).[9]
- Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. This step removes any unbound substances.[3]
- Incubation with Detection Antibody: Add the biotinylated detection antibody to each well. This
 antibody will bind to the captured HMGB1. Incubate as directed.[7]
- Washing: Repeat the washing step to remove the unbound detection antibody.



- Incubation with Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-HRP) to each well. This will bind to the biotinylated detection antibody. Incubate as directed.[7]
- Washing: Repeat the washing step to remove the unbound enzyme conjugate.
- Substrate Addition and Color Development: Add the substrate solution (e.g., TMB) to each well. The enzyme will catalyze a color change. Incubate in the dark for a specified time (e.g., 15-30 minutes).
- Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
 The color will typically change from blue to yellow.[3]
- Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis: Calculate the concentration of HMGB1 in the samples by plotting the absorbance values of the standards against their known concentrations to generate a standard curve.

Visualizing Key Processes

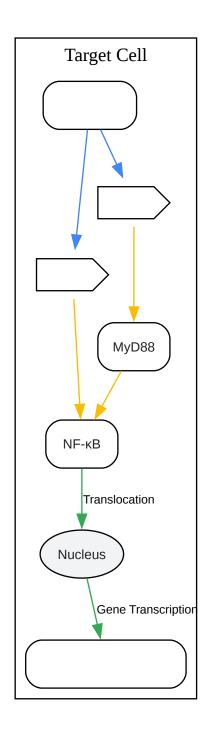
To better understand the experimental workflow and the biological context of HMGB1, the following diagrams have been generated.



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Caption: A simplified workflow of a sandwich ELISA for HMGB1 detection.





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Caption: A simplified diagram of the HMGB1 signaling pathway.

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